Nuclease Stereospecificity: ~50-Fold Preference for 5R Over 5S Diastereomer
In a systematic kinetic comparison using dinucleoside monophosphate substrates, nuclease P1 and nuclease S1 hydrolyzed molecules containing 5R-dihydrothymidine approximately 50-times faster than those containing the (5S)-isomer. The remaining enzymes tested—T4 polynucleotide kinase, snake venom phosphodiesterase, and calf spleen phosphodiesterase—displayed no measurable stereospecificity [1]. This establishes that the (5S) configuration confers a specific, quantifiable resistance to hydrolysis by two widely used single-strand-specific nucleases, a property that cannot be replicated by the 5R-isomer or the racemic mixture.
| Evidence Dimension | Relative hydrolysis rate by nuclease P1 and S1 |
|---|---|
| Target Compound Data | (5S)-5,6-dihydrothymidine: baseline hydrolysis rate (approximately 1×) |
| Comparator Or Baseline | (5R)-5,6-dihydrothymidine: approximately 50-fold faster hydrolysis rate |
| Quantified Difference | ≈50-fold difference in hydrolysis rate (5R faster than 5S) |
| Conditions | Dinucleoside monophosphate substrates; nuclease P1 and S1; kinetic comparison of 5R and 5S diastereomers of 5,6-dihydrothymidine |
Why This Matters
Investigators using nuclease P1 or S1 for DNA digestion in damage-mapping protocols must use stereochemically pure (5S)-isomer to avoid 50-fold biases in cleavage efficiency that would distort quantitation of lesion frequency.
- [1] Crain PF, Bolton PH. Influence of nucleic acid base aromaticity on substrate reactivity with enzymes acting on single-stranded DNA. Nucleic Acids Res. 1993;21(3):621-626. doi:10.1093/nar/21.3.621 View Source
